2-Amino-6-tert-butylbenzothiazole

Description

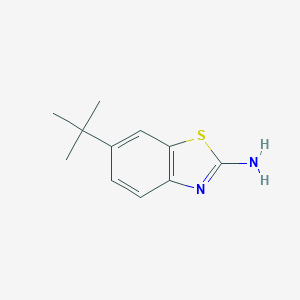

Structure

3D Structure

Properties

IUPAC Name |

6-tert-butyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2S/c1-11(2,3)7-4-5-8-9(6-7)14-10(12)13-8/h4-6H,1-3H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWJMDJWCGKTWQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30440733 | |

| Record name | 2-Amino-6-tert-butylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131395-10-3 | |

| Record name | 2-Amino-6-tert-butylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 2 Amino 6 Tert Butylbenzothiazole and Its Derivatives

Direct Synthesis Approaches

Direct synthesis provides the most straightforward pathways to the 2-aminobenzothiazole (B30445) core structure. These methods typically involve the formation of the thiazole (B1198619) ring onto a pre-existing benzene (B151609) derivative.

Cyclization Reactions Utilizing Substituted Anilines and Thiocyanates

A classical and widely employed method for the synthesis of 2-amino-6-substituted benzothiazoles involves the reaction of 4-substituted anilines with a thiocyanate (B1210189) salt in the presence of an oxidizing agent. nih.govrjpbcs.com This approach is particularly effective for anilines that are substituted at the para-position, directly leading to the corresponding 6-substituted 2-aminobenzothiazole. For instance, 4-tert-butylaniline (B146146) serves as the logical precursor for 2-Amino-6-tert-butylbenzothiazole. The reaction is typically carried out using potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN) in glacial acetic acid with bromine as the catalyst. rjpbcs.comindexcopernicus.com

This method's primary limitation is its regioselectivity; when 4-unsubstituted anilines are used, thiocyanation at the para-position of the aniline (B41778) ring often becomes a competing and predominant reaction. nih.gov

Table 1: Examples of 2-Amino-6-Substituted Benzothiazoles from p-Substituted Anilines

| Starting Aniline | Reagents | Product | Reference |

|---|---|---|---|

| 4-substituted anilines | KSCN, Br₂, Acetic Acid | 6-substituted-2-aminobenzothiazoles | rjpbcs.com |

| 3-chloro-4-fluoroaniline (B193440) | KSCN, Br₂, Acetic Acid | 2-amino-6-fluoro-7-chlorobenzothiazole | indexcopernicus.comresearchgate.net |

| 4-Methylmercaptophenylthiourea* | Br₂, Chloroform | 2-amino-6-ethylmercaptobenzothiazole | rjpbcs.com |

Note: This example starts from a thiourea (B124793) derivative, which is an intermediate in the aniline reaction.

The synthesis of 2-aminobenzothiazoles from substituted anilines with potassium thiocyanate and bromine is a well-established process. scholarsresearchlibrary.com The reaction proceeds through an oxidative cyclization mechanism. The initial step involves the reaction of the aniline with thiocyanate to form an arylthiourea intermediate. scholarsresearchlibrary.comresearchgate.net This intermediate then undergoes an intramolecular electrophilic substitution on the aromatic ring, which is facilitated by the oxidizing agent, bromine. The bromine polarizes the sulfur atom, making it more electrophilic and promoting the ring-closing C-S bond formation. Subsequent elimination of HBr leads to the final aromatic 2-aminobenzothiazole product. The use of glacial acetic acid provides a suitable polar protic medium for the reaction.

While para-substituted anilines are common starting materials, the use of ortho-substituted precursors is also crucial, particularly for synthesizing benzothiazoles with substitution at the 7-position. indexcopernicus.com For example, 3-chloro-4-fluoroaniline is cyclized using potassium thiocyanate and bromine to yield 2-amino-6-fluoro-7-chlorobenzothiazole. researchgate.net

An alternative but related strategy involves the use of aryl isothiocyanates. These can be reacted with anilines to form N,N'-diarylthioureas, which are then cyclized. More direct approaches employ aryl isothiocyanates that cyclize intramolecularly. nih.govrjpbcs.com Additionally, solid-phase synthesis protocols have been developed where a resin-bound acyl-isothiocyanate is reacted with various anilines to generate N-acyl, N'-phenyl-thioureas. These resin-bound intermediates are then cyclized to form the 2-aminobenzothiazole scaffold, which can be cleaved from the resin. nih.gov

One-Pot Synthetic Strategies

One-pot syntheses and multi-component reactions (MCRs) represent a more modern and efficient approach to synthesizing benzothiazole (B30560) derivatives, often aligning with the principles of green chemistry. nih.govnih.gov These methods are advantageous due to their simplicity, high yields, and often shorter reaction times. nih.gov

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions. The synthesis of 2-substituted benzothiazoles can be achieved through the condensation of o-aminothiophenol with various carbonyl compounds under microwave irradiation. mdpi.comresearchgate.net Specifically, the reaction between 2-aminothiophenols and β-diketones can be catalyzed by a Brønsted acid, such as p-toluenesulfonic acid (TsOH·H₂O), under solvent-free conditions to produce 2-substituted benzothiazoles in excellent yields. organic-chemistry.org While not always requiring microwave heating, this method is highly efficient. organic-chemistry.org

Another green, microwave-assisted, three-component reaction involves 2-aminobenzothiazole, aromatic aldehydes, and 1,3-diketones, using Sc(OTf)₃ as a catalyst in the absence of a solvent. nih.govmdpi.com This tandem reaction proceeds through activation of the carbonyl group, a Knoevenagel condensation, nucleophilic addition of the azole, and finally, intramolecular cyclization to yield complex annulated products. nih.govmdpi.com

Table 2: Microwave-Assisted Synthesis Conditions

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| 2-Aminothiophenol (B119425), Aromatic Aldehydes | Acetic Acid, Solvent-free, MW | 2-Arylbenzothiazoles | researchgate.net |

| 2-Aminothiophenol, β-Diketones | p-Toluenesulfonic acid, Solvent-free | 2-Substituted Benzothiazoles | organic-chemistry.org |

| 2-Aminobenzothiazole, Aromatic Aldehydes, 1,3-Diketones | Sc(OTf)₃, Solvent-free, MW | Annulated Benzothiazoles | nih.govmdpi.com |

Multi-component reactions (MCRs) are a cornerstone of modern synthetic and medicinal chemistry, allowing for the rapid construction of diverse and complex molecules from simple starting materials in a single step. researchgate.netscinito.ai 2-Aminobenzothiazole is a versatile building block in such reactions for generating libraries of bioactive heterocyclic compounds. researchgate.netscinito.ai

One notable example is the three-component reaction of 2-aminobenzothiazole (or its 6-substituted derivatives), indole-3-carbaldehyde, and aryl isocyanides. nih.govmdpi.com This reaction, catalyzed by P₂O₅ on a SiO₂ support, efficiently produces 3-amino-2-(indol-3-yl)imidazo[2,1-b] nih.govnih.govbenzothiazoles. The use of a heterogeneous catalyst and environmentally friendly solvents like ethanol (B145695) makes this a green synthetic protocol. nih.govmdpi.com The versatility of MCRs enables the introduction of various pharmacophore groups, making it a valuable strategy in drug discovery. researchgate.net

Synthesis via 2-Aminobenzenethiols and Carboxylic Acid Derivatives

The reaction between 2-aminobenzenethiols and carboxylic acid derivatives provides a direct and efficient pathway to 2-substituted benzothiazoles. This method is widely applicable and can be adapted to incorporate a variety of functional groups. researchgate.netnih.gov

Reaction with Nitriles

A notable method for the formation of 2-substituted benzothiazoles is the copper-catalyzed condensation of 2-aminobenzenethiols with nitriles. nih.govorganic-chemistry.org This reaction is efficient and applicable to a broad range of nitriles, including those with diverse functional groups, leading to excellent yields of the corresponding benzothiazole products. nih.govorganic-chemistry.org The use of a copper catalyst, such as copper(II) acetate (B1210297), in a solvent like ethanol provides a mild and effective system for this transformation. organic-chemistry.org Mechanistic insights suggest the reaction proceeds through the formation of a sulfilimine intermediate followed by an intramolecular cyclization facilitated by copper coordination. organic-chemistry.org

Reaction with Carboxylic Acid Chlorides

The condensation of 2-aminobenzenethiol with carboxylic acid chlorides is another established method for synthesizing 2-substituted benzothiazoles. researchgate.netmdpi.com This approach is often utilized for creating 2-N-acylaminobenzothiazole derivatives. researchgate.net The reaction typically proceeds under appropriate conditions to facilitate the coupling of the acid chloride with the 2-aminobenzothiazole precursor. researchgate.net

Formation of 2,2′-Iminobis(benzothiazole)

The synthesis of 2,2′-iminobis(benzothiazole) structures can be achieved through specific reaction conditions involving 2-aminobenzothiazole precursors. While detailed mechanisms for the specific formation of 2,2'-iminobis(this compound) are not extensively documented in the provided results, the general reactivity of 2-aminobenzothiazoles suggests the possibility of dimerization or linkage under certain catalytic or oxidative conditions.

Synthesis of Substituted this compound Derivatives

The core structure of this compound can be further modified to generate a library of derivatives with diverse functionalities. These modifications can be introduced at either the benzothiazole ring or the 2-amino position.

Strategies for Introducing Diverse Substituents at the Benzothiazole Ring

Introducing a variety of substituents onto the benzothiazole ring is a key strategy for modulating the properties of the parent compound. One common approach involves starting with appropriately substituted anilines. For instance, the synthesis of 6-substituted 2-aminobenzothiazoles can be achieved from 3,4-substituted anilines in the presence of potassium thiocyanate (KSCN) and bromine. nih.govresearchgate.net

Furthermore, the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives has been developed, offering multiple points for further functionalization. nih.gov This method involves the cyclization of 4-aminobenzoates with KSCN and bromine in acetic acid. nih.gov The hydroxyl group can be protected during cyclization, for example, as a tert-butyldimethylsilyl ether, and subsequently deprotected. nih.gov This allows for selective alkylation of the hydroxyl group via methods like the Williamson ether synthesis. nih.gov

Derivatization at the 2-Amino Position

The 2-amino group of 2-aminobenzothiazoles is a versatile handle for introducing a wide array of substituents, significantly expanding the chemical diversity of this scaffold. nih.govresearchgate.net

Acylation of the 2-amino group is a common transformation. For example, reaction with chloroacetyl chloride yields an intermediate that can be further reacted with various nucleophiles. nih.govresearchgate.net Another approach involves the condensation of the 2-amino group with aldehydes to form Schiff bases, which can then undergo further reactions. rjpbcs.com

The 2-amino group can also be converted to a hydrazine (B178648) group, which opens up pathways to the synthesis of numerous hydrazone derivatives. nih.gov Additionally, multicomponent reactions involving 2-aminobenzothiazole, an aldehyde, and an isocyanide can lead to the formation of complex fused heterocyclic systems. nih.gov

Palladium-Catalyzed Coupling Reactions for Functionalization

Palladium-catalyzed reactions are powerful tools for the synthesis and functionalization of the 2-aminobenzothiazole core. These methods facilitate the formation of carbon-carbon (C-C) and carbon-heteroatom (C-S, C-N) bonds.

One significant application is in the synthesis of the 2-aminobenzothiazole ring itself. A palladium-catalyzed intramolecular C-S bond formation via the cross-coupling of an aryl halide and a thiourea functionality provides an efficient route to these heterocycles. organic-chemistry.org For instance, N-arylthioureas can be converted to 2-aminobenzothiazoles through an intramolecular C-H functionalization/C-S bond formation process using a palladium catalyst. masterorganicchemistry.com A tandem reaction using 2-chloroanilines and dithiocarbamates in the presence of a palladium catalyst like Pd(PPh₃)₄ also yields 2-aminobenzothiazoles in high yields. nih.govnih.gov

For the functionalization of a pre-formed benzothiazole ring, palladium-catalyzed cross-coupling reactions are employed. Although direct C-H functionalization of the benzothiazole ring is possible, a common strategy involves using a halogenated benzothiazole intermediate. For example, a 2-chlorobenzothiazole (B146242) can undergo palladium-catalyzed C-N coupling reactions with various amines to produce novel 2-aminobenzothiazole derivatives.

Table 2: Examples of Palladium-Catalyzed Reactions in Benzothiazole Synthesis

| Reaction Type | Reactants | Catalyst System | Product Type | Reference |

| Intramolecular C-S Coupling | o-Halobenzothiourea | CuI or Pd(PPh₃)₄ | 2-Aminobenzothiazole | organic-chemistry.org |

| Intramolecular C-H Functionalization | N-Arylthiourea | Pd(PPh₃)₄ / MnO₂ | 2-Aminobenzothiazole | masterorganicchemistry.com |

| Tandem N- and S-Cross-Coupling | 2-Chloroaniline, Dithiocarbamate | Pd(PPh₃)₄ / t-BuOK | 2-Aminobenzothiazole | nih.govnih.gov |

| C-N Coupling (Amination) | 2-Chlorobenzothiazole, Amine | Pd/Phosphine (B1218219) Ligand | N-Substituted-2-aminobenzothiazole |

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzothiazole derivatives to develop more environmentally benign, efficient, and cost-effective methods.

Solvent-Free Reactions

A significant advancement in green synthesis is the development of solvent-free reaction conditions, which reduce waste and avoid the use of hazardous organic solvents. Several methods for synthesizing 2-substituted benzothiazoles from 2-aminothiophenol and aldehydes have been established under solvent-free conditions.

These reactions are often facilitated by catalysts and alternative energy sources:

Microwave Irradiation: The use of microwave irradiation, sometimes in combination with catalysts like amberlite IR-120 resin or on a silica (B1680970) gel support, can dramatically reduce reaction times from hours to minutes and often proceeds without any solvent.

Ball-Milling: Mechanical grinding or ball-milling using catalysts like ZnO nanoparticles is another effective solvent-free technique that provides high yields in short reaction times.

Catalyst-Promoted Neat Reactions: Simple heating of the reactants in the presence of a catalyst, such as urea (B33335) nitrate, under neat (solvent-free) conditions has also proven to be a highly efficient method.

Table 3: Solvent-Free Methods for 2-Substituted Benzothiazole Synthesis

| Method | Catalyst | Conditions | Yield Range | Reference |

| Microwave Irradiation | Amberlite IR-120 Resin | 85 °C, 5-10 min | 88-95% | |

| Ball-Milling | ZnO Nanoparticles | Room Temp, 30 min | 79-91% | |

| Neat Reaction | Urea Nitrate | - | 84-90% |

Catalytic Methods for Enhanced Efficiency and Selectivity

The use of efficient and recyclable catalysts is a cornerstone of green chemistry, aiming to improve reaction rates, yields, and selectivity while minimizing waste. A variety of catalytic systems have been developed for the synthesis of 2-substituted benzothiazoles.

Heterogeneous Catalysts: Solid catalysts that can be easily separated from the reaction mixture and reused are highly desirable. Examples include:

Metal Nanoparticles: Zinc oxide (ZnO) and Bismuth(III) oxide (Bi₂O₃) nanoparticles have been used as effective, reusable catalysts for the condensation of 2-aminothiophenol with aldehydes.

Hydrotalcite: This layered double hydroxide (B78521) acts as a solid base catalyst, promoting the reaction in a greener fashion.

Silica-Supported Catalysts: Catalysts like silica-supported sodium bisulfate (NaHSO₄-SiO₂) have been employed for the solventless synthesis from acyl chlorides.

Homogeneous Catalysts in Green Solvents: While homogeneous catalysts can be harder to separate, their use in environmentally benign solvents like water or ethanol is a significant improvement.

Water-Based Systems: Reactions catalyzed by FeCl₃ in water, sometimes with a phase-transfer catalyst, provide an environmentally friendly route. The use of β-cyclodextrin in water also creates a microenvironment that facilitates the reaction.

Visible-Light Photocatalysis: The use of organic dyes like Eosin Y or s-tetrazine as photocatalysts under visible light represents a modern, energy-efficient approach to drive the synthesis.

These catalytic methods not only enhance the efficiency and selectivity of the synthesis of the 2-aminobenzothiazole core but also align with the principles of sustainable chemical manufacturing.

Water-Mediated Syntheses

The use of water as a solvent or medium in the synthesis of 2-aminobenzothiazole derivatives represents a move towards greener and more environmentally benign chemical processes. While direct water-mediated synthesis for this compound is not extensively documented, established methods for related benzothiazoles highlight the crucial role of water in various stages of synthesis.

Water is frequently employed during the workup and purification phases. For instance, in the synthesis of various 2-amino-substituted benzothiazoles, the reaction mixture is often poured into hot water to precipitate the crude product. researchgate.net This hydrochloride salt is then filtered, washed, and subsequently neutralized with an ammonia (B1221849) solution to yield the final amine product, which is then washed again with water. researchgate.net

In more direct roles, water can act as a co-solvent in key reaction steps. A general and foundational method for synthesizing the parent 2-aminobenzothiazole involves refluxing a precursor, 2-thiocyanatoaniline, with a mixture of concentrated hydrochloric acid and water. rjpbcs.com This step facilitates the cyclization necessary to form the thiazole ring. Furthermore, specific transformations on the benzothiazole core, such as the reduction of a nitro group at the 6-position to an amine, have been successfully carried out using reagents like tin(II) chloride (SnCl₂) in water. nih.gov This particular reaction is a key step in creating functionalized derivatives on the benzene ring portion of the molecule. nih.gov

These examples underscore water's utility not just as a simple washing agent, but as an active medium for precipitation, neutralization, and as a solvent for specific chemical transformations in the synthesis of the 2-aminobenzothiazole scaffold. researchgate.netrjpbcs.comnih.gov

Purification and Characterization Techniques for Synthetic Products

The successful synthesis of this compound and its analogs requires robust methods for purification and unambiguous structural confirmation. A combination of chromatographic and spectroscopic techniques is essential for isolating the target compound in high purity and verifying its chemical identity.

Chromatographic Purification Methods

Chromatography is the cornerstone of purification in the synthesis of benzothiazole derivatives.

Thin-Layer Chromatography (TLC): TLC is an indispensable tool for real-time monitoring of reaction progress. rjpbcs.comresearchgate.net By spotting the reaction mixture on a TLC plate (typically silica gel G) and eluting with an appropriate solvent system, chemists can track the consumption of starting materials and the formation of the product. researchgate.net Common solvent systems for this class of compounds include mixtures of n-hexane/ethyl acetate and toluene (B28343)/ethyl acetate. researchgate.net Visualization of the separated spots is typically achieved using UV light or by exposure to iodine vapors. researchgate.net

Column Chromatography: For preparative scale purification, flash column chromatography is the method of choice. acs.org The crude product mixture is loaded onto a column packed with a stationary phase, most commonly silica gel. acs.org A carefully selected solvent system (eluent) is then passed through the column, separating the components based on their differential adsorption to the silica. Researchers have successfully used solvent systems such as petroleum ether:ethyl acetate for the purification of related benzothiazole derivatives. biorxiv.org

Recrystallization: Following chromatographic purification, recrystallization is often employed to achieve a high degree of purity. The purified solid is dissolved in a hot solvent, such as ethanol, and allowed to cool slowly. rjpbcs.comresearchgate.net As the solution cools, the solubility of the compound decreases, leading to the formation of well-defined crystals, while impurities remain in the solvent.

Spectroscopic Characterization (e.g., NMR, Mass Spectrometry)

Once purified, the identity and structure of the synthesized compound are confirmed using a suite of spectroscopic methods. For this compound (C₁₁H₁₄N₂S), the expected exact mass is 206.08776963 Da. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: Proton NMR reveals the number of different types of protons and their neighboring environments. For 2-aminobenzothiazole derivatives, aromatic protons typically appear as multiplets in the δ 7.0–8.0 ppm region. researchgate.net The protons of the tert-butyl group would be expected to produce a sharp singlet around δ 1.3 ppm, while the amine (NH₂) protons often appear as a broad singlet. researchgate.netmdpi.com

¹³C NMR: Carbon NMR is used to determine the number of inequivalent carbon atoms. In benzothiazole derivatives, the carbon atoms of the aromatic rings resonate in the δ 110–155 ppm range, while the tert-butyl group's carbons would appear in the upfield region of the spectrum. researchgate.netresearchgate.net

Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern. Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques. researchgate.netnist.gov The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. nih.gov Analysis of related substituted 2-aminobenzothiazoles by Fast Atom Bombardment (FAB) mass spectrometry has shown the expected molecular ion peaks, confirming their structures. researchgate.net

The following tables summarize characteristic spectroscopic data for related 2-aminobenzothiazole derivatives, providing a reference for the expected values for this compound.

Table 1: ¹H NMR Data for Selected 2-Amino-6-substituted Benzothiazoles

| Compound | Solvent | Aromatic-H (ppm) | NH₂ (ppm) | Other Signals (ppm) |

|---|---|---|---|---|

| 2-Amino-6-chlorobenzothiazole researchgate.net | CDCl₃ | 7.142-7.769 (m, 3H) | 4.221 (s, 2H) | - |

| 2-Amino-6-methylbenzothiazole (B160888) researchgate.net | CDCl₃ | 7.281-7.927 (m, 3H) | 3.894 (s, 2H) | 2.412 (s, 3H, CH₃) |

| 2-Amino-6-methoxybenzothiazole researchgate.net | CDCl₃ | 7.281-7.927 (m, 3H) | 3.894 (s, 2H) | 3.841 (s, 3H, OCH₃) |

Table 2: Mass Spectrometry Data for Selected 2-Amino-6-substituted Benzothiazoles

| Compound | Ionization Method | Molecular Formula | Observed m/z (M⁺) |

|---|---|---|---|

| This compound nih.gov | - | C₁₁H₁₄N₂S | 206.31 (Monoisotopic: 206.088) |

| 2-Amino-6-chlorobenzothiazole researchgate.net | FAB | C₇H₅ClN₂S | 185.20 |

| 2-Amino-6-methylbenzothiazole researchgate.net | FAB | C₈H₈N₂S | 165.19 |

| 2-Amino-6-methoxybenzothiazole researchgate.net | FAB | C₈H₈N₂OS | 179.37 |

Iii. Advanced Spectroscopic and Computational Investigations of 2 Amino 6 Tert Butylbenzothiazole

Spectroscopic Analysis for Structural Elucidation and Electronic Properties

Spectroscopic analysis is a cornerstone in the characterization of 2-Amino-6-tert-butylbenzothiazole, offering a window into its structural and electronic intricacies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the magnetic fields around atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the different types of protons and their immediate chemical environments within the this compound molecule. In a study using deuterated dimethyl sulfoxide (B87167) (d6-DMSO) as the solvent, the ¹H NMR spectrum showed distinct signals corresponding to the aromatic protons and the tert-butyl group. rsc.org

A broad singlet observed at 11.70 ppm is attributed to the amine proton (NH). The aromatic protons appear as doublets at 7.91 ppm, 7.79 ppm, and 7.39 ppm, and a doublet of doublets at 7.28 ppm, all with a coupling constant of J = 8 Hz, indicative of their positions on the benzothiazole (B30560) ring system. rsc.org The nine protons of the tert-butyl group give rise to a sharp singlet at 1.59 ppm, confirming the presence of this substituent. rsc.org

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| NH | 11.70 | broad singlet | - |

| Aromatic CH | 7.91 | doublet | 8 |

| Aromatic CH | 7.79 | doublet | 8 |

| Aromatic CH | 7.39 | doublet | 8 |

| Aromatic CH | 7.28 | doublet of doublets | 8 & 4 |

| tert-Butyl CH₃ | 1.59 | singlet | - |

Table 1: ¹H NMR spectral data for this compound in d6-DMSO. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is employed to determine the carbon framework of the molecule. The ¹³C NMR spectrum of this compound, also recorded in d6-DMSO, reveals the chemical shifts for each carbon atom. rsc.org

The spectrum shows signals for the carbon atoms of the benzothiazole ring and the tert-butyl group. Key signals include those at 161.56 ppm, 152.83 ppm, 148.67 ppm, and 131.50 ppm, which are assigned to the carbons of the heterocyclic and benzene (B151609) rings. The aromatic carbons also show signals at 125.68 ppm, 123.37 ppm, 121.04 ppm, and 120.86 ppm. rsc.org The carbon of the tert-butyl group appears at 83.25 ppm, with the methyl carbons of this group resonating at 28.35 ppm. rsc.org In some analyses, the shielding effect of the nitrogen and sulfur atoms on the adjacent carbon atoms is a notable feature. mdpi.com

| Carbon | Chemical Shift (ppm) |

| C=N (Amine) | 161.56 |

| Aromatic C | 152.83 |

| Aromatic C | 148.67 |

| Aromatic C | 131.50 |

| Aromatic C | 125.68 |

| Aromatic C | 123.37 |

| Aromatic C | 121.04 |

| Aromatic C | 120.86 |

| tert-Butyl C | 83.25 |

| tert-Butyl CH₃ | 28.35 |

Table 2: ¹³C NMR spectral data for this compound in d6-DMSO. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio of ions. The molecular weight of this compound has been determined to be 206.31 g/mol . nih.gov

The fragmentation pattern of a molecule in a mass spectrometer provides a "fingerprint" that can help in its identification. For aliphatic amines, alpha-cleavage is a dominant fragmentation pathway. libretexts.orglibretexts.org In the case of tert-butyl substituted aromatic compounds, a common fragmentation involves the loss of a methyl radical. researchgate.net For related benzothiazole sulfenamides, fragmentation has been observed to occur through rearrangements involving 5- and 7-membered cyclic structures. researchgate.net The molecular ion peak for compounds containing an odd number of nitrogen atoms, like this compound, will have an odd mass-to-charge ratio. libretexts.org

Electron Spin Resonance (ESR) Spectroscopy for Radical Studies

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. While no specific ESR studies on this compound were found, the technique is highly relevant for investigating potential radical formation. aps.org ESR can be used to study short-lived radical intermediates and can detect free radicals at concentrations as low as 10⁻⁸ M. researchgate.net In related fields, ESR has been employed to study ferromagnetic short-range correlations and magnetic anisotropies in materials. aps.org

UV-Visible Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Visible spectroscopy is a important tool for probing the electronic transitions within a molecule. For this compound and related benzothiazole derivatives, the electronic absorption spectra are often analyzed using Time-Dependent Density Functional Theory (TD-DFT). nbu.edu.sa These calculations are typically performed in a solvent, such as methanol, using models like the polarizable continuum model (PCM) to account for solvent effects. nbu.edu.sa

The study of substituted 1,3-benzothiazole molecules reveals that the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) ranges from 3.95 to 4.70 eV. nbu.edu.sa This energy gap is a crucial determinant of the molecule's electronic properties and dictates the wavelengths at which it absorbs light. For instance, vinyl and formyl substituted benzothiazoles exhibit the highest and lowest hardness (η) values of 2.35 and 1.98 eV, respectively, indicating differences in their reactivity and stability. nbu.edu.sa

| Substituent | HOMO-LUMO Gap (eV) | Chemical Hardness (η) (eV) |

|---|---|---|

| Vinyl | 4.70 | 2.35 |

| Formyl | 3.95 | 1.98 |

X-ray Absorption Spectroscopy (XAS) for Sulfur Speciation

X-ray Absorption Spectroscopy (XAS) is a powerful, non-destructive technique used to determine the chemical state and local atomic environment of a specific element within a substance. nih.govarizona.edu In the context of sulfur-containing compounds like this compound, sulfur K-edge XAS can provide quantitative information on the chemical forms of sulfur present. nih.govnih.gov The technique is sensitive to the oxidation state and coordination geometry of the sulfur atom. arizona.edu

A significant energy shift of approximately 10–12 eV in the sulfur K-edge is observed between sulfide (B99878) (S²⁻) and sulfate (B86663) (S⁶⁺), making it possible to distinguish between different oxidation states. arizona.edu XAS has been successfully applied to identify sulfur speciation in various biological and geological samples, even at concentrations as low as 450 ppm. nih.govarizona.edu For instance, in studies of plants that accumulate heavy metals, XAS has been instrumental in showing that cadmium is bound to thiol ligands. cirad.fr While direct XAS studies on this compound are not extensively reported in the provided results, the methodology is highly applicable for determining the precise nature of the sulfur atom within its benzothiazole core.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been employed to elucidate the structures of various benzothiazole derivatives, providing detailed information on bond lengths, bond angles, and intermolecular interactions. nih.gov

For example, in the crystal structure of a related compound, 2-cyanoguanidinophenytoin, the molecule crystallizes in a monoclinic system with a P2₁/c space group and four molecules in the unit cell. nih.gov The structure is stabilized by a network of intermolecular and intramolecular hydrogen bonds. nih.gov The bond geometries obtained from X-ray crystallography are generally in good agreement with standard bond distances. nih.gov Such studies on this compound would reveal the precise conformation of the tert-butyl group and the amino substituent, as well as how the molecules pack in the solid state.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Molecules per Unit Cell (Z) | 4 |

Computational Chemistry and Molecular Modeling Studies

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the properties of molecules like this compound. These theoretical calculations complement experimental data and provide insights that can be difficult to obtain through experimentation alone.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used quantum mechanical method for optimizing the geometry and analyzing the electronic structure of molecules. nih.gov For benzothiazole derivatives, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, can predict key structural parameters. nbu.edu.sa For instance, the C-C bond lengths in some benzothiazole derivatives have been calculated to be in the range of 1.457–1.480 Å, while the C=N bond length of the thiazole (B1198619) ring can vary from 1.294 Å to 1.341 Å depending on the substituent. nbu.edu.sa These calculations also provide information on the relative stability of different conformers and the rotational barriers between them. nbu.edu.sa

| Bond | Calculated Length (Å) |

|---|---|

| C-C | 1.457–1.480 |

| C=N (thiazole ring) | 1.294–1.341 |

DFT calculations are also highly effective in predicting various spectroscopic parameters. For Nuclear Magnetic Resonance (NMR) spectroscopy, DFT methods can accurately predict ¹H and ¹³C chemical shifts, aiding in the assignment of experimental spectra. mdpi.com The choice of functional and basis set, such as WP04/6-311++G(2d,p) for ¹H and ωB97X-D/def2-SVP for ¹³C, combined with a solvent model, can yield predictions with high accuracy. mdpi.com

In the realm of Electron Spin Resonance (ESR) spectroscopy, which is applicable to radical species, DFT can be used to calculate hyperfine coupling constants (hfccs). researchgate.netmdpi.com Studies on related radical cations have shown that functionals like PBE0 with ESR-optimized "J-style" basis sets can provide good correlation with experimental hfccs. researchgate.netmdpi.com These computational approaches are valuable for understanding the electronic distribution and magnetic properties of molecules like the radical cation of this compound.

Acidity Constant (pKa) Predictions and Protonation Sites

The acidity constant (pKa) is a critical parameter that governs the ionization state of a molecule at a given pH. For this compound, which possesses multiple potential protonation sites, computational methods are invaluable for predicting which sites are most favorable for protonation. The primary sites for protonation are the exocyclic amino group (-NH2) and the endocyclic nitrogen atom within the thiazole ring.

Computational studies on analogous amino-substituted benzothiazole and benzimidazole (B57391) systems provide a framework for understanding the protonation behavior of this compound. mdpi.com DFT (Density Functional Theory) calculations are typically employed to determine the gas-phase basicity and proton affinity of each potential site. These calculations, combined with solvent models, can predict pKa values with good accuracy.

Table 1: Potential Protonation Sites of this compound and Influencing Factors

| Protonation Site | Description | Factors Influencing Basicity | Predicted Behavior |

| Endocyclic Nitrogen | The nitrogen atom within the thiazole ring (N=C-S). | Aromatic system electron delocalization; sp2 hybridization. | Generally the most basic site in related aminobenzothiazoles. mdpi.com |

| Exocyclic Amino Group | The primary amine group (-NH2) attached at the 2-position. | Electron-withdrawing effect of the benzothiazole ring; sp3-like character. | Less basic than the endocyclic nitrogen; protonation is less favorable. |

Spin Density Distribution Analysis

Spin density distribution analysis is a quantum chemical calculation that is relevant for understanding the properties of radical species or molecules in excited triplet states. This analysis maps the distribution of unpaired electron spin across the molecule. For a molecule like this compound, this would be particularly relevant if studying its radical cation, which could be formed during certain chemical reactions or electrochemical processes.

The analysis reveals which atoms bear the highest degree of radical character, indicating the most likely sites for radical-mediated reactions. In the radical cation of an aminobenzothiazole derivative, the spin density is typically delocalized over the π-system of the fused rings and the exocyclic amino group. The precise distribution would depend on the specific electronic effects of the tert-butyl substituent. As of now, specific studies detailing the spin density distribution analysis for the radical cation of this compound are not available in published literature.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, providing detailed information on their conformational flexibility and dynamics. nih.gov An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces between atoms over time to model its natural movements.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly using DFT, are essential for elucidating the mechanisms of chemical reactions. These calculations can map the entire energy profile of a reaction, including transition states, intermediates, and products. researchgate.net For this compound, this could be applied to understand its synthesis, degradation, or its role in processes like rubber vulcanization, where related benzothiazole derivatives are used as accelerators. mdpi.com

For instance, studies on the vulcanization process have used computational models to investigate the reactions of accelerators like N-tert-butylbenzothiazole-2-sulphenamide (TBBS). mdpi.com These studies explore how the molecule interacts with sulfur and polymer chains, involving the formation of active sulfurating agents and cross-link intermediates. mdpi.com Although a specific mechanistic study for this compound is not documented, the principles would be similar. Calculations would likely investigate the bond dissociation energies, activation barriers for reactions at the amino group, and the influence of the tert-butyl group on reactivity.

Virtual Docking Studies for Receptor Interactions

Virtual docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijprajournal.com It is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode to a biological target, such as a protein or enzyme.

While no docking studies specifically featuring this compound have been published, numerous studies have been conducted on structurally similar 2-aminobenzothiazole (B30445) derivatives, highlighting the potential of this chemical scaffold. nih.govnih.gov These derivatives have been docked into the active sites of various enzymes to explore their potential as inhibitors. For example, derivatives have been evaluated for their antimicrobial potential by docking against DNA gyrase and for their anticancer activity by docking against the PI3Kγ enzyme. nih.govnih.gov These studies typically show that the benzothiazole core forms key interactions (e.g., hydrogen bonds, π-stacking) with amino acid residues in the receptor's binding pocket. nih.gov

Table 2: Examples of Virtual Docking Studies on Related 2-Aminobenzothiazole Derivatives

| Derivative Class | Target Protein (PDB ID) | Purpose of Study | Key Findings | Reference |

| 2-(substituted amino)-N-(6-substituted-1,3-benzothiazol-2yl)acetamide | DNA Gyrase (3G75) | Antimicrobial agent discovery | Docking scores correlated with experimental antimicrobial activity, indicating probable interactions with the enzyme. | nih.gov |

| Novel 2-aminobenzothiazole–piperazine compounds | PI3Kγ enzyme (7JWE) | Anticancer agent design | Compounds designed to fit into the ATP binding domain; docking scores guided synthesis of potent inhibitors. | nih.gov |

| N-(1,3-benzothiazol-2-yl)-2-chloroacetamide analogues | Not specified | Anti-ischemic drug design | In silico screening used to identify analogues with favorable molecular properties and docking scores for further development. | ijprajournal.com |

These examples underscore the utility of virtual docking for assessing the therapeutic potential of the 2-aminobenzothiazole scaffold, a strategy that is directly applicable to this compound for exploring its interactions with a wide range of biological receptors.

Iv. Advanced Research on Chemical Reactivity and Reaction Mechanisms of 2 Amino 6 Tert Butylbenzothiazole

Electrophilic Aromatic Substitution Reactions on the Benzothiazole (B30560) Ring

The benzene (B151609) portion of the 2-Amino-6-tert-butylbenzothiazole ring is susceptible to electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is dictated by the directing effects of the existing substituents. The 2-amino group is a powerful activating group, while the 6-tert-butyl group is a moderately activating, ortho-para director. However, direct electrophilic substitution on the unprotected 2-aminobenzothiazole (B30445) can be challenging. For instance, direct nitration of 2-aminobenzothiazole often results in a mixture of isomers with low yields of the desired 6-nitro product, along with potential oxidation side reactions. google.com

A more controlled and selective method involves the temporary protection of the highly activating 2-amino group via acylation. google.comgoogle.com By converting the amino group to an amide (e.g., an acetamide), its activating potential is moderated, preventing unwanted side reactions and allowing for more predictable substitution on the benzene ring.

In the case of 2-acetylaminobenzothiazole, nitration with a mixture of nitric acid and sulfuric acid at low temperatures (0–15 °C) proceeds with high selectivity to yield 2-acetylamino-6-nitrobenzothiazole. google.com The acyl protecting group can then be readily removed by hydrolysis to furnish 2-amino-6-nitrobenzothiazole. google.comgoogle.com For this compound, the 6-position is already occupied. The strong ortho-, para-directing influence of the tert-butyl group and the directing effect of the benzothiazole moiety would typically direct incoming electrophiles to the 4, 5, and 7-positions. Halogenation of 2-aminothiazole (B372263) derivatives using copper(II) halides has been shown to favor substitution at the 5-position. nih.gov

Table 1: Representative Electrophilic Aromatic Substitution Reaction

| Reaction | Substrate | Reagents and Conditions | Major Product | Reference |

|---|

Nucleophilic Substitution Reactions at the 2-Position

The most significant nucleophilic substitution reaction at the 2-position involves the replacement of the amino group. This is not a direct displacement but is achieved effectively through the formation of a diazonium salt, followed by a Sandmeyer or related reaction. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This two-step sequence transforms the amino group into an excellent leaving group (N₂ gas), enabling its replacement by a wide variety of nucleophiles. masterorganicchemistry.com

The process begins with the diazotization of this compound. This is typically carried out by treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl or H₂SO₄ at low temperatures (0–5 °C). masterorganicchemistry.com Alternatively, organic nitrites such as tert-butyl nitrite can be used, often in non-aqueous solvents. nih.gov This step produces the 6-tert-butylbenzothiazole-2-diazonium salt.

The subsequent Sandmeyer reaction involves treating the diazonium salt with a copper(I) salt, such as copper(I) chloride (CuCl), copper(I) bromide (CuBr), or copper(I) cyanide (CuCN). wikipedia.orgmasterorganicchemistry.com This reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism, initiated by a single-electron transfer from the copper(I) catalyst to the diazonium ion. wikipedia.org This generates an aryl radical and nitrogen gas, and the radical then reacts with the copper species to form the final product and regenerate the Cu(I) catalyst.

Table 2: Sandmeyer Reaction for Substitution of the 2-Amino Group

| Step | Reaction Type | General Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Diazotization | NaNO₂, HCl, 0–5 °C | Aryl diazonium salt | masterorganicchemistry.com |

| 2a | Sandmeyer Chlorination | CuCl | 2-Chloro-6-tert-butylbenzothiazole | wikipedia.orgmasterorganicchemistry.com |

| 2b | Sandmeyer Bromination | CuBr | 2-Bromo-6-tert-butylbenzothiazole | wikipedia.orgmasterorganicchemistry.com |

Radical Reactions and Spin Chemistry

The involvement of this compound in radical reactions is an area of advanced research, particularly concerning its photochemical behavior and potential to form radical species.

Research has shown that 2-aminobenzothiazole derivatives can function as effective photosensitizers for initiating radical polymerization under UV-Vis light, especially when paired with co-initiators like diphenyliodonium (B167342) salts. mdpi.com This activity implies that upon photoexcitation, the benzothiazole derivative can participate in electron transfer processes to generate radicals. The study of such transient species often employs techniques from spin chemistry, such as spin trapping. In this method, a short-lived radical reacts with a "spin trap" (e.g., a nitrone like PBN) to form a more persistent nitroxide radical, known as a spin adduct. nih.gov This stable adduct can then be characterized by Electron Paramagnetic Resonance (EPR) spectroscopy, which provides information about the structure of the original transient radical. nih.gov While specific studies generating nitroxide radicals directly from this compound are not prevalent, its photochemical activity suggests the potential for forming aminyl or aryl radicals that could be trapped and studied using these methods.

The stability of the 2-aminobenzothiazole scaffold can be compromised under certain energetic conditions, leading to homolytic decomposition. Studies on the degradation of 2-aminobenzothiazole have shown that it is susceptible to photolysis when exposed to solar light, indicating that photochemical pathways can lead to the homolytic cleavage of bonds within the molecule. nih.gov Such decomposition reactions proceed through high-energy radical intermediates. The specific fragmentation patterns for this compound would depend on the weakest bonds in the excited state of the molecule, but likely involve the thiazole (B1198619) ring or its substituents.

Cycloaddition Reactions Involving the Benzothiazole Moiety

This compound is a valuable building block for the synthesis of more complex, fused heterocyclic systems via cycloaddition reactions. A prominent example is the construction of the imidazo[2,1-b]benzothiazole (B1198073) ring system. nih.govresearchgate.netnih.gov

This transformation is typically achieved by reacting a 2-aminobenzothiazole derivative with an α-haloketone. The reaction proceeds through an initial nucleophilic substitution (alkylation) of the exocyclic amino group on the α-haloketone, followed by an intramolecular cyclization. In this second step, the endocyclic nitrogen atom (N-3) of the benzothiazole ring acts as a nucleophile, attacking the ketone carbonyl group, which leads to the formation of the fused imidazole (B134444) ring after dehydration. This sequence constitutes a formal [3+2] cycloaddition or condensation-cyclization cascade. The presence of the 6-tert-butyl group is not expected to interfere with this reaction, providing a direct route to 7-tert-butyl-substituted imidazo[2,1-b]benzothiazoles.

Multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, can also be employed, reacting a 2-aminobenzothiazole, an aldehyde, and an isocyanide to construct highly substituted imidazo[2,1-b]benzothiazoles in a single step. nih.govmdpi.com

Table 3: Synthesis of Fused Heterocycles via Cycloaddition

| Reaction Name | Reactants | Product | Reference |

|---|---|---|---|

| Hantzsch-type Synthesis | This compound + α-Haloketone | Substituted 7-tert-butyl-imidazo[2,1-b]benzothiazole | nih.govresearchgate.net |

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a powerful toolkit for the functionalization of heterocyclic compounds like this compound. The inherent reactivity of the benzothiazole core, coupled with the electronic and steric influence of its substituents, makes it a versatile substrate for various coupling reactions. While specific studies on this compound are not extensively documented, a wealth of research on analogous 2-aminobenzothiazole systems provides a strong basis for understanding its reactivity. Palladium, nickel, and copper catalysts are prominently featured in these transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov

One of the most significant applications of transition metal catalysis in this context is the Suzuki-Miyaura cross-coupling reaction. Research has demonstrated the efficient synthesis of 2-amino-6-arylbenzothiazoles starting from 2-amino-6-bromobenzothiazole, a close precursor to our compound of interest. nih.gov In these reactions, a palladium(0) catalyst facilitates the coupling of the benzothiazole unit with various aryl boronic acids or their esters. nih.gov The reaction conditions typically involve a palladium source, such as a palladium(0) complex, a suitable base like potassium phosphate, and a solvent system, often a mixture of toluene (B28343) and water. nih.gov The yields of these reactions are generally moderate to excellent, showcasing the robustness of this methodology for introducing aryl substituents at the 6-position of the benzothiazole core. nih.gov

The following table illustrates the scope of the Suzuki-Miyaura coupling for the synthesis of 2-amino-6-arylbenzothiazoles from 2-amino-6-bromobenzothiazole, providing insights into the potential transformations applicable to this compound's synthetic precursors.

| Aryl Boronic Acid/Ester | Product | Yield (%) |

|---|---|---|

| 4-Methylphenylboronic acid | 2-Amino-6-(p-tolyl)benzothiazole | 75 |

| 4-Methoxyphenylboronic acid | 2-Amino-6-(4-methoxyphenyl)benzothiazole | 80 |

| 3,5-Bis(trifluoromethyl)phenylboronic acid | 2-Amino-6-(3,5-bis(trifluoromethyl)phenyl)benzothiazole | 82 |

| Phenylboronic acid | 2-Amino-6-phenylbenzothiazole | 65 |

Beyond Suzuki coupling, the Buchwald-Hartwig amination is another cornerstone of palladium-catalyzed cross-coupling reactions, enabling the formation of C-N bonds. wikipedia.org This reaction is instrumental in synthesizing N-aryl and N-heteroaryl derivatives of amines. For 2-aminobenzothiazoles, this would involve the coupling of the amino group with aryl halides. The efficiency of such reactions is highly dependent on the choice of palladium catalyst, phosphine (B1218219) ligand, and base. wikipedia.org While direct examples with this compound are scarce, the general principles of Buchwald-Hartwig amination suggest its applicability, albeit with potential steric hindrance from the tert-butyl group influencing reaction rates and yields.

Nickel-catalyzed reactions have also emerged as a cost-effective and efficient alternative for the synthesis of 2-aminobenzothiazoles. nih.gov These methods often involve the intramolecular oxidative C-H bond functionalization of N-arylthioureas, providing a direct route to the benzothiazole core. nih.gov The choice of the nickel salt and reaction conditions is crucial for achieving high yields. nih.gov

Reactivity of the tert-Butyl Group and its Influence on the Benzothiazole Core

Steric Influence: The most apparent effect of the tert-butyl group is its steric bulk. This large substituent can hinder the approach of reagents to the adjacent positions on the benzene ring, namely the C5 and C7 positions. This steric hindrance can play a crucial role in directing the regioselectivity of electrophilic substitution reactions on the benzothiazole core. For instance, in reactions where multiple sites are available for functionalization, the bulky tert-butyl group can favor substitution at the less hindered positions. Studies on other aromatic systems have shown that bulky substituents can significantly impact the rates and regioselectivity of various reactions. acs.org In the context of transition metal-catalyzed C-H functionalization, the steric hindrance from the tert-butyl group could potentially disfavor reactions at the C5 and C7 positions, thereby enhancing the selectivity for functionalization at other sites, such as the C4 position.

Electronic Influence: The tert-butyl group is known to be a weak electron-donating group through induction. This electron-donating nature can subtly influence the electron density of the benzothiazole ring system. An increase in electron density on the aromatic ring can affect its susceptibility to electrophilic attack and its reactivity in transition metal-catalyzed processes. For instance, in palladium-catalyzed oxidative C-H/C-H cross-coupling reactions, the electronic nature of the substituents on the benzothiazole ring can influence the reaction efficiency.

Reactivity of the tert-Butyl Group Itself: While the tert-butyl group is generally considered to be relatively inert due to the strength of its C-H bonds, it is not entirely unreactive. Under specific conditions, the C-H bonds of the tert-butyl group can undergo functionalization. For example, late-stage hydroxylation at tert-butyl sites has been demonstrated on various complex molecules. This opens up the possibility for direct modification of the tert-butyl group on the this compound scaffold, providing a pathway to novel derivatives without altering the core heterocyclic structure.

Vi. Material Science Applications of 2 Amino 6 Tert Butylbenzothiazole Derivatives

Polymer Chemistry and Rubber Processing

In the realm of polymer chemistry, especially in rubber processing, derivatives of 2-aminobenzothiazole (B30445) serve critical functions. The most prominent application is in the vulcanization of diene rubbers like natural rubber (NR) and styrene-butadiene rubber (SBR).

Role as Vulcanization Accelerators

Sulfur vulcanization, the process of cross-linking polymer chains with sulfur to enhance elasticity and strength, is inherently slow and inefficient. allenpress.com Chemical compounds known as vulcanization accelerators are used to increase the speed and efficiency of this reaction, allowing it to proceed at lower temperatures and shorter times. cmu.edu

Derivatives of 2-aminobenzothiazole, specifically the class known as benzothiazole (B30560) sulfenamides, are among the most important and widely used primary accelerators. allenpress.comcmu.edu A key example is N-tert-butyl-2-benzothiazolesulfenamide (TBBS), a derivative that provides a desirable balance of processing safety and cure speed. atamankimya.comresearchgate.netatamanchemicals.com These accelerators are essential in the manufacturing of a vast array of rubber goods, including tires, belts, and hoses. atamankimya.comatamanchemicals.com

The mechanism of sulfur vulcanization accelerated by benzothiazole sulfenamides is a complex, multi-step process. cmu.eduresearchgate.net While the exact pathways can vary, the generally accepted sequence involves three main stages:

Formation of an Active Accelerator Complex : The process begins with the reaction of the accelerator (e.g., a benzothiazole sulfenamide) with activators, most commonly zinc oxide and a fatty acid like stearic acid. This initial step forms an active zinc-accelerator complex. researchgate.net

Creation of a Sulfurating Agent : The active complex then reacts with elemental sulfur (typically in its S₈ ring form) to create an active sulfurating agent. This agent is a complex containing the accelerator fragment and a polysulfide chain (Accelerator-Sₓ-Zn-). cmu.eduresearchgate.net

Crosslink Formation : The active sulfurating agent reacts with the rubber polymer chains at the allylic positions to form accelerator-terminated polysulfidic pendant groups attached to the rubber backbone (Rubber-Sₓ-Accelerator). These pendant groups then react with a second rubber chain, creating a stable polysulfidic cross-link (Rubber-Sₓ-Rubber) and regenerating a form of the accelerator that can participate in further reactions. cmu.eduresearchgate.net This cross-linking transforms the tacky, plastic-like raw rubber into a strong, elastic material. atamankimya.com

The selection of an accelerator system has a profound impact on the curing characteristics and the rheological (flow) behavior of the rubber compound during processing. The key parameters influenced are scorch time and cure rate.

Scorch Time (ts2) : This is the period during which the rubber compound can be processed at high temperatures (e.g., during mixing and shaping) without significant cross-linking occurring. A longer scorch time provides greater processing safety, preventing premature vulcanization. allenpress.com

Cure Time (t90) : This refers to the time required to achieve 90% of the maximum torque or cross-link density, indicating the speed of the vulcanization reaction. allenpress.com

| Curing System | Scorch Safety | Cure Rate | Typical Application |

|---|---|---|---|

| Sulfur Alone | Very Long | Very Slow | Not commercially viable |

| Sulfur + Benzothiazole Sulfenamide (e.g., TBBS) | Good/Excellent (Delayed Action) | Fast | Tires, industrial rubber goods |

The primary purpose of vulcanization is to improve the mechanical properties of the rubber. The efficiency of the cross-linking process, heavily influenced by the accelerator, directly correlates to the final properties of the vulcanizate. The use of benzothiazole derivatives like TBBS leads to the formation of a dense and efficient cross-link network. atamankimya.com

This results in vulcanizates with enhanced physical properties:

High Tensile Strength : The ability to resist stretching forces without breaking is significantly improved. atamankimya.comresearchgate.net

Increased Modulus : The force required to produce a certain elongation is higher, meaning the material is stiffer and more robust. ej-eng.org

Improved Hardness : Resistance to indentation and surface penetration is increased. researchgate.net

Excellent Abrasion Resistance : The durability against wear and friction is enhanced, which is critical for applications like tire treads. atamankimya.comresearchgate.net

| Property | Typical Value Range for SBR Vulcanizate | Reference |

|---|---|---|

| Hardness (Shore A) | 30 - 95 | rahco-rubber.com |

| Tensile Strength (PSI) | 500 - 3,000 | rahco-rubber.com |

| Elongation at Break (%) | 450 - 600 | rahco-rubber.com |

| Abrasion Resistance | Excellent | rahco-rubber.com |

Note: These values are general for SBR and are achieved through optimized vulcanization systems, which typically include benzothiazole sulfenamide accelerators.

Thermo-oxidative aging refers to the degradation of rubber properties over time due to exposure to heat and oxygen. vt.edu This process involves complex chemical reactions, including both chain scission (which softens the rubber) and additional cross-linking (which hardens it). researchgate.netnih.gov In diene rubbers like SBR, the hardening effect from continued cross-linking often dominates, leading to increased hardness, reduced elasticity, and eventual brittleness. researchgate.net

The accelerator system plays a role in the aging resistance of the final product. An efficient vulcanization process, promoted by accelerators like N-tert-butyl-2-benzothiazolesulfenamide, creates a stable cross-link network. atamankimya.com The structure of these cross-links (e.g., mono-, di-, and polysulfidic) influences the thermal stability of the vulcanizate. While polysulfidic cross-links provide excellent initial mechanical properties, they are less thermally stable than mono- or disulfide links. During aging, these polysulfidic links can rearrange, contributing to changes in the material's properties. An optimized cure system helps to create a network that balances initial performance with long-term heat aging resistance. atamankimya.com

Antioxidant Applications in Polymeric Materials

Beyond their primary role as vulcanization accelerators, the benzothiazole structure itself possesses inherent antioxidant capabilities. nih.govasianpubs.orgmdpi.comnih.gov Antioxidants are compounds that inhibit oxidation, a chemical reaction that can produce free radicals, leading to chain reactions that damage materials. In polymers, oxidation can cause a loss of strength, flexibility, and appearance.

The inclusion of benzothiazole derivatives in a polymer formulation can therefore provide a dual benefit: accelerating the cure in rubber while also helping to protect the finished product from degradation caused by oxidative stress during its service life. nih.govmdpi.com This multifunctional character makes them valuable additives in the broader field of polymer chemistry.

Advanced Materials Development

The development of advanced materials leverages the specific molecular properties of 2-Amino-6-tert-butylbenzothiazole derivatives to achieve desired functionalities.

Derivatives of 2-aminobenzothiazole are important precursors in the synthesis of heterocyclic azo dyes. researchgate.net The general method involves a two-step diazotization-coupling reaction. unb.ca First, the primary aromatic amine of the benzothiazole derivative is converted into a diazonium salt at low temperatures (0–5 °C) using nitrosylsulfuric acid or a mixture of sodium nitrite (B80452) and a strong acid like hydrochloric or sulfuric acid. unb.canih.gov This highly reactive diazonium salt is then immediately coupled with an electron-rich aromatic compound, such as a phenol, naphthol, or an aromatic amine, to form the stable azo dye. nih.govisca.me

The final color and properties of the dye are determined by the specific structures of both the benzothiazole diazo component and the coupling agent. The extended conjugation system created by the -N=N- (azo) bridge linking the two aromatic systems is responsible for the absorption of light in the visible spectrum, thus producing color. nih.gov For instance, azo dyes synthesized from 2-amino-6-nitro-1,3-benzothiazole and various phenols and aromatic amines have been produced, characterized, and assessed for their dyeing capabilities on cotton fabric. isca.me The tert-butyl group in the 6-position of the benzothiazole ring can influence the dye's solubility in different media and its fastness properties on substrates.

Table 1: Synthesis of Azo Dyes from Aminobenzothiazole Derivatives This table is illustrative of the general synthesis process.

| Diazo Component | Coupling Agent | Reaction Conditions | Application |

|---|---|---|---|

| 2-Amino-6-substituted benzothiazoles | 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | Diazotization at 0-5°C, Coupling in acetic acid | Disperse Azo Dyes nih.gov |

| 2-Amino-6-nitro-1,3-benzothiazole | Phenols, Resorcinol, Naphthols | Diazotization in 50% H2SO4, Coupling at 0-5°C | Mordant and Disperse Dyes isca.me |

The 2-phenylbenzothiazole (B1203474) (pbt) structure is a significant chromophore, and its derivatives are widely used for their photophysical properties. nih.gov Specifically, 2-(2′-aminophenyl)benzothiazole and its derivatives are known to be tunable fluorescent cores. mdpi.com A key phenomenon observed in these compounds is Excited-State Intramolecular Proton Transfer (ESIPT). nih.gov ESIPT is a photochemical process where a proton moves from a donor to an acceptor group within the same molecule in its excited state. nih.gov This process leads to the formation of a tautomer that has a different electronic structure and, consequently, a different fluorescence emission wavelength compared to the original excited molecule. nih.gov This results in a large separation between the absorption and emission maxima, known as a large Stokes shift, which is a desirable property for fluorescent probes and light-emitting materials to avoid self-absorption. nih.gov

While the ESIPT process is well-documented for hydroxyl-containing benzothiazoles, it has also been demonstrated in amino-substituted derivatives. nih.gov The introduction of substituents, such as a tert-butyl group, on the benzothiazole ring can modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, thereby tuning the photophysical properties. nih.gov Some derivatives also exhibit Aggregation-Induced Emission (AIE), a phenomenon where the material is non-emissive in solution but becomes highly luminescent upon aggregation in the solid state or in a poor solvent. mdpi.com This property is valuable for applications in organic light-emitting diodes (OLEDs) and sensors. For example, by combining three structurally similar benzothiazole derivatives with blue-violet, green, and orange emissions in a polymer matrix, a saturated white-light emission has been successfully fabricated. researchgate.net

Table 2: Photophysical Properties of Example Benzothiazole Derivatives

| Compound | Emission Color (Aggregated State) | Key Phenomenon | Potential Application |

|---|---|---|---|

| N-[4-(benzothiazol-2-yl)phenyl]-octanamide (BPO) | Blue-Violet | Fluorescence | Component for white-light emission researchgate.net |

| N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide (BHPO1) | Green | ESIPT researchgate.net | Component for white-light emission researchgate.net |

Studies on various substituted 2-aminobenzothiazoles show high inhibition efficiencies. For example, 2-amino-6-methylbenzothiazole (B160888) (AMBT) achieved an inhibition efficiency of 83.30% for S235 steel in 1 M HCl at a concentration of 5 mM. doaj.org Schiff bases derived from 2-amino-6-methoxy-benzothiazole demonstrated even higher efficiencies, reaching up to 97.35%. jocpr.com Potentiodynamic polarization studies often reveal that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, often with a more pronounced effect on the cathodic reaction. doaj.orgresearchgate.net The tert-butyl group, being an electron-donating group, can enhance the electron density on the benzothiazole ring system, potentially increasing the strength of its adsorption on the metal surface and improving inhibition efficiency.

Table 3: Corrosion Inhibition Efficiency of 2-Aminobenzothiazole Derivatives

| Inhibitor | Metal/Alloy | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| 2-Amino-6-methylbenzothiazole | S235 Low Carbon Steel | 1 M HCl | 83.30 | doaj.org |

| 2-Amino-6-methoxy-benzothiazole Schiff Bases | Mild Steel | 1 M HCl | 97.35 | jocpr.com |

| 2-Aminobenzothiazole (2-ABT) | AA6061-SiC Composite | 0.5 M HCl | 84.00 | redalyc.org |

| 2-Aminobenzothiazole (ABT) | AA6061-T6 Alloy | 0.5 M HCl | 90.00 | researchgate.net |

Surface Science and Interfacial Phenomena

The function of this compound derivatives as corrosion inhibitors is fundamentally a topic of surface science. The interaction between the inhibitor molecule and the metal surface is governed by adsorption phenomena. This adsorption can occur through two primary mechanisms: physisorption, which involves electrostatic interactions between charged molecules and the charged metal surface, and chemisorption, which involves the formation of coordinate bonds between the heteroatoms (N, S) of the inhibitor and the vacant d-orbitals of the metal atoms. doaj.org

The adsorption of these inhibitors on the metal surface is often described by adsorption isotherms, with the Langmuir isotherm model frequently providing the best fit. doaj.orgresearchgate.net This indicates the formation of a monolayer of the inhibitor on the metal surface. Thermodynamic parameters such as the free energy of adsorption (ΔG°ads) can be calculated to understand the spontaneity and nature of the adsorption process. Negative values of ΔG°ads indicate spontaneous adsorption. jocpr.com

Surface analysis techniques are crucial for confirming the formation of a protective film. Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are used to visualize the metal surface, showing a much smoother topography in the presence of the inhibitor compared to the pitted and damaged surface of an uninhibited sample. redalyc.orgresearchgate.net Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy can also be used to confirm the adsorption of the inhibitor molecules onto the metal surface. doaj.org Theoretical studies using Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations further elucidate the adsorption behavior at a molecular level, confirming that molecules like 2-amino-6-methylbenzothiazole strongly adsorb on iron surfaces through a combination of physisorption and chemisorption. doaj.orgresearchgate.net

Vii. Future Directions and Emerging Research Avenues for 2 Amino 6 Tert Butylbenzothiazole

Development of Novel Synthetic Strategies for Enhanced Sustainability

The development of environmentally benign and efficient methods for synthesizing 2-Amino-6-tert-butylbenzothiazole and its derivatives is a key area of future research. Traditional synthetic routes often involve harsh reaction conditions, toxic reagents, and the generation of significant chemical waste. To address these challenges, researchers are focusing on "green chemistry" approaches. mdpi.comrsc.orgorgchemres.org

Future synthetic strategies are expected to incorporate several key principles of sustainability:

Catalyst-Free Reactions: Exploring methodologies that proceed efficiently without the need for metal catalysts, which can be costly and environmentally hazardous, is a significant goal. rsc.org

Aqueous Media: Utilizing water as a solvent offers a safe, inexpensive, and environmentally friendly alternative to volatile organic solvents. rsc.orgorgchemres.org

Microwave and Ultrasonic Irradiation: These techniques can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. mdpi.com

Solid-Supported Reagents: Immobilizing reagents or catalysts on solid supports facilitates easier product purification and catalyst recycling, minimizing waste. researchgate.net

Recent advancements in the synthesis of benzothiazole (B30560) derivatives have highlighted the use of catalysts like copper sulfate (B86663) in aqueous media and the application of one-pot synthesis protocols. orgchemres.org These methods offer high yields, shorter reaction times, and a reduced environmental footprint. rsc.orgorgchemres.org The table below summarizes some emerging sustainable synthetic approaches for benzothiazole derivatives, which could be adapted for this compound.

| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |

| Catalyst-Free Synthesis | Reaction proceeds without a catalyst, often utilizing the inherent reactivity of the starting materials. rsc.org | Reduced cost, simplified purification, and lower environmental impact. |

| Aqueous Media Synthesis | Utilizes water as the primary solvent. rsc.orgorgchemres.org | Environmentally friendly, non-toxic, and cost-effective. |

| Microwave-Assisted Synthesis | Employs microwave irradiation to heat the reaction mixture. mdpi.com | Faster reaction times, higher yields, and improved energy efficiency. |

| Solid-Supported Synthesis | Reagents or catalysts are immobilized on a solid support. researchgate.net | Ease of product separation and potential for catalyst recycling. |

Exploration of New Biological Targets and Therapeutic Applications

While the biological activities of some 2-aminobenzothiazole (B30445) derivatives are known, the full therapeutic potential of this compound remains largely unexplored. Future research will focus on identifying novel biological targets and expanding its therapeutic applications beyond its current scope.

Initial studies have shown that certain benzothiazole derivatives possess a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.net For instance, a related compound, 2-amino-6-trifluoromethoxy benzothiazole, has demonstrated anticonvulsant properties, suggesting a potential role in treating neurological disorders by possibly antagonizing excitatory amino acid neurotransmission. nih.gov

Emerging areas of investigation for this compound and its analogs include:

Kinase Inhibition: The 2-aminothiazole (B372263) scaffold has been identified as a template for potent kinase inhibitors, such as the pan-Src inhibitor Dasatinib. nih.gov Investigating the potential of this compound derivatives as selective kinase inhibitors for cancer therapy is a promising avenue.

Neurodegenerative Diseases: Given the anticonvulsant activity of a similar compound, exploring the neuroprotective effects of this compound in models of Alzheimer's or Parkinson's disease could uncover new therapeutic strategies. researchgate.net

Antiviral and Antiparasitic Agents: The benzothiazole nucleus is present in drugs with anthelmintic and antiviral activities. nih.govrsc.org Screening this compound derivatives against a broad range of viruses and parasites could lead to the discovery of new anti-infective agents.

Integration into Multifunctional Materials and Devices

The unique physicochemical properties of benzothiazoles make them attractive candidates for incorporation into advanced materials. rsc.org The presence of the tert-butyl group in this compound can enhance solubility and influence the solid-state packing, which are crucial parameters for material applications.

Future research in this area will likely focus on:

Organic Electronics: Benzothiazole derivatives are being explored for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices due to their electroluminescent properties. researchgate.net The specific electronic and photophysical properties of this compound could be harnessed for these applications.

Fluorescent Probes and Sensors: The benzothiazole core can serve as a fluorophore. By functionalizing the amino group or the benzene (B151609) ring, it may be possible to design novel fluorescent sensors for detecting specific ions, molecules, or changes in the microenvironment.

Smart Materials: The responsiveness of the benzothiazole scaffold to external stimuli, such as pH or light, could be exploited to create "smart" materials that change their properties on demand.

Advanced Computational Design of Derivatives with Tuned Properties

In silico methods are becoming indispensable tools in the design and optimization of molecules with desired properties, thereby reducing the time and cost associated with experimental work. ijprajournal.com Advanced computational approaches will play a pivotal role in tailoring the characteristics of this compound derivatives for specific applications.

Key computational strategies include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physical properties. mdpi.com This allows for the prediction of the activity of novel, unsynthesized derivatives and guides the design of more potent or effective molecules. innovareacademics.inbenthamdirect.comresearchgate.net